3-Nitro-2,4-diphenylpyridine
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Overview
Description
3-Nitro-2,4-diphenylpyridine is an organic compound with the molecular formula C17H12N2O2 It is a derivative of pyridine, characterized by the presence of nitro and phenyl groups at specific positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-2,4-diphenylpyridine typically involves the nitration of 2,4-diphenylpyridine. One common method is the reaction of 2,4-diphenylpyridine with nitric acid in the presence of a catalyst such as trifluoroacetic anhydride. This reaction yields this compound with moderate to high efficiency .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-2,4-diphenylpyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions activated by the nitro group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Major Products:
Oxidation: Further nitrated or oxidized derivatives.
Reduction: 3-Amino-2,4-diphenylpyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitro-2,4-diphenylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 3-Nitro-2,4-diphenylpyridine involves its interaction with molecular targets through its nitro and phenyl groups. The nitro group can participate in redox reactions, while the phenyl groups can engage in π-π interactions with aromatic residues in biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
3-Nitropyridine: A simpler analog with similar reactivity but lacking the phenyl groups.
2,4-Diphenylpyridine: Lacks the nitro group, resulting in different chemical and biological properties.
3-Amino-2,4-diphenylpyridine: The reduced form of 3-Nitro-2,4-diphenylpyridine with an amino group instead of a nitro group.
Uniqueness: this compound is unique due to the combination of nitro and phenyl groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C17H12N2O2 |
---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
3-nitro-2,4-diphenylpyridine |
InChI |
InChI=1S/C17H12N2O2/c20-19(21)17-15(13-7-3-1-4-8-13)11-12-18-16(17)14-9-5-2-6-10-14/h1-12H |
InChI Key |
RJWNEKIYPHPCCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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